Cas no 1293115-59-9 (2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethylamine)

2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethylamine is a versatile amine derivative featuring a piperidine core with a dimethylaminomethyl substituent and an ethylamine side chain. This compound is of interest in organic synthesis and pharmaceutical research due to its bifunctional structure, which provides both tertiary and primary amine reactivity. The dimethylaminomethyl group enhances steric and electronic properties, making it useful for ligand design and catalyst development. Its piperidine scaffold contributes to conformational rigidity, potentially improving binding affinity in bioactive molecules. The compound’s balanced lipophilicity and basicity make it suitable for applications in medicinal chemistry, particularly in the development of CNS-targeting agents or as a building block for complex molecular architectures.
2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethylamine structure
1293115-59-9 structure
Product Name:2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethylamine
CAS No:1293115-59-9
MF:C10H23N3
MW:185.309722185135
CID:2161175
Update Time:2025-10-29

2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethylamine Chemical and Physical Properties

Names and Identifiers

    • 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethylamine
    • 2-(4-((Dimethylamino)methyl)piperidin-1-yl)ethanamine
    • AM91687
    • 2-(4-Dimethylaminomethylpiperidin-1-yl)ethylamine
    • Inchi: 1S/C10H23N3/c1-12(2)9-10-3-6-13(7-4-10)8-5-11/h10H,3-9,11H2,1-2H3
    • InChI Key: AQZHLRZMGQORCZ-UHFFFAOYSA-N
    • SMILES: N1(CCN)CCC(CN(C)C)CC1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 128
  • Topological Polar Surface Area: 32.5

2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethylamine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
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1293115-59-9 97%
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Additional information on 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethylamine

2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethylamine: A Comprehensive Overview

2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethylamine, also known by its CAS number 1293115-59-9, is a complex organic compound with significant applications in various fields of chemistry and pharmacology. This compound belongs to the class of tertiary amines, characterized by its piperidine ring structure and the presence of a dimethylamino group. The molecule's structure and properties make it a valuable tool in research and development, particularly in drug discovery and chemical synthesis.

The molecular formula of 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethylamine is C10H20N2, with a molecular weight of 176.3 g/mol. Its structure consists of a piperidine ring (a six-membered saturated ring with one nitrogen atom) substituted at the 4-position with a dimethylaminomethyl group (-CH2-N(CH3)2). Additionally, the piperidine ring is further substituted at the 1-position with an ethylamine group (-CH2-CH2-NH2). This unique combination of functional groups imparts the compound with versatile reactivity and biological activity.

The synthesis of 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethylamine typically involves multi-step organic reactions, including nucleophilic substitutions, reductions, and amine formations. Recent advancements in asymmetric synthesis and catalytic methodologies have enabled more efficient and selective routes to this compound. For instance, researchers have employed palladium-catalyzed cross-coupling reactions to construct the piperidine ring system with high stereochemical control.

In terms of chemical properties, 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethylamine exhibits strong basicity due to the presence of multiple nitrogen atoms in different environments. The compound is also known for its ability to form stable salts with various acids, making it suitable for use as a buffering agent in pharmaceutical formulations. Furthermore, its amphiprotic nature allows it to participate in both nucleophilic and electrophilic reactions, expanding its utility in organic synthesis.

The biological activity of CAS 1293115-59-9 has been extensively studied in recent years. Preclinical studies have demonstrated that this compound possesses potential anti-inflammatory and analgesic properties, making it a promising candidate for drug development in the treatment of chronic pain conditions. Additionally, its ability to modulate ion channels has led to investigations into its role in neurological disorders such as epilepsy and neurodegenerative diseases.

In the field of materials science, 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethylamine has found applications as a precursor for the synthesis of advanced polymers and surfactants. Its ability to form self-assembled monolayers has been leveraged in the development of nanoscale materials with tailored surface properties. Recent research has also explored its use as a catalyst in polymerization reactions, where it facilitates the formation of high-performance polyurethanes and polyamides.

The environmental impact and toxicity profile of CAS 1293115-59-9 are critical considerations for its safe handling and application. Studies conducted under regulatory guidelines have shown that this compound exhibits low acute toxicity when administered via various routes. However, long-term exposure studies are still underway to fully understand its potential effects on human health and ecosystems.

In conclusion, 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethylamine (CAS 1293115-59-9) is a multifaceted compound with diverse applications across chemistry, pharmacology, and materials science. Its unique structural features, coupled with recent advancements in synthetic methodologies and biological research, position it as a key player in advancing scientific innovation. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to make significant contributions to various industries in the years to come.

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